Cas no 3739-83-1 (Pyrimidine,2-(1-methylethoxy)-)

Pyrimidine,2-(1-methylethoxy)- structure
3739-83-1 structure
Product Name:Pyrimidine,2-(1-methylethoxy)-
CAS No:3739-83-1
MF:C7H10N2O
MW:138.167101383209
CID:296392
PubChem ID:22138853
Update Time:2025-04-19

Pyrimidine,2-(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine,2-(1-methylethoxy)-
    • 2-Isopropoxypyrimidine
    • Pyrimidine,2-isopropoxy- (7CI,8CI)
    • SCHEMBL2059208
    • 3739-83-1
    • FKDNPZHPGHSSGY-UHFFFAOYSA-N
    • 2-isopropoxypyrirnidine
    • 2-propan-2-yloxypyrimidine
    • Inchi: 1S/C7H10N2O/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3
    • InChI Key: FKDNPZHPGHSSGY-UHFFFAOYSA-N
    • SMILES: O(C1N=CC=CN=1)C(C)C

Computed Properties

  • Exact Mass: 138.079
  • Monoisotopic Mass: 138.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 89.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 35A^2

Pyrimidine,2-(1-methylethoxy)- Related Literature

  • 1. The mechanism of thermal eliminations. Part 20. The relative rates of pyrolysis of the 2-ethoxy, 2-isopropoxy, and 2-t-butoxy derivatives of pyrazine and pyrimidine to pyrazin-2-one and pyrimidin-2-one, respectively: polarity of the transition states and the importance of nucleophilic attack
    Nouria Al-Awadi,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1986 1585
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